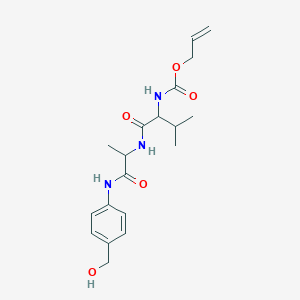

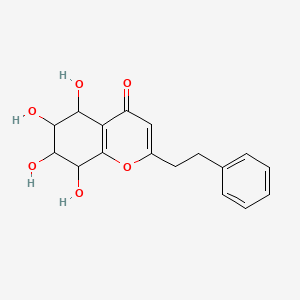

![molecular formula C45H74O16 B12303277 2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アスケンドサイドDは、マメ科植物のAstragalus taschkendicus Bungeの根から単離されたトリテルペン配糖体です 。この化合物は、様々な生物活性で知られるシクロアルタン系トリテルペノイドの一部です。

準備方法

合成経路と反応条件

アスケンドサイドDは、一般的に実験室で合成されるのではなく、天然源から単離されます。単離プロセスには、いくつかの手順が含まれます。

抽出: Astragalus taschkendicusの根を乾燥させ、細かい粉末にします。この粉末をメタノールまたはエタノールを用いて溶媒抽出します。

ろ過と濃縮: 抽出物をろ過して固体残留物を除去し、減圧下で濃縮して粗抽出物を得ます。

精製: 粗抽出物は、カラムクロマトグラフィーなどのクロマトグラフィー技術を用いて精製されます。多くの場合、シリカゲルを固定相として、溶媒の混合物を移動相として使用します.

工業的生産方法

アスケンドサイドDの工業的生産は、同様の手順に従いますが、より大規模に行われます。工業規模の抽出および精製装置を使用することで、大量の植物材料を効率的に処理することができます。主な手順は以下のとおりです。

大規模抽出: 工業用溶媒抽出装置を使用します。

ろ過と濃縮: 工業用ろ過システムとロータリーエバポレーターを使用します。

精製: 大規模クロマトグラフィーカラムと自動分取装置を使用します。

化学反応の分析

反応の種類

アスケンドサイドDは、以下を含む様々な化学反応を起こします。

加水分解: 酸性または酵素による加水分解により、アスケンドサイドDは構成糖とアグリコン(ゲニン)部分に分解されます.

酸化と還元: この化合物は、特に構造中に存在するヒドロキシル基で、酸化と還元反応を起こす可能性があります。

置換: アスケンドサイドDのグリコシド結合は、一方の糖部分を別の糖部分に置き換える置換反応を受けやすいです。

一般的な試薬と条件

加水分解: 硫酸またはβ-D-グルクロニダーゼ酵素.

酸化: 過マンガン酸カリウムまたは過酸化水素。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

生成される主な生成物

加水分解: D-キシロース、D-グルコース、D-グルクロン酸、L-アラビノースなどの糖と、アグリコンであるシクロオルビゲニンCを生成します.

酸化と還元: アスケンドサイドDの酸化または還元誘導体の生成につながります。

科学研究への応用

アスケンドサイドDは、いくつかの科学研究に利用されています。

化学: トリテルペン配糖体とその化学的特性の研究における参照化合物として使用されています。

生物学: 抗炎症作用、抗酸化作用、抗がん作用など、潜在的な生物活性が研究されています。

医学: 生物活性に基づいて、様々な病気の治療における治療の可能性を探求されています。

科学的研究の応用

Askendoside D has several scientific research applications:

Chemistry: Used as a reference compound in the study of triterpene glycosides and their chemical properties.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

アスケンドサイドDの作用機序には、様々な分子標的および経路との相互作用が関与します。

分子標的: アスケンドサイドDは、炎症および酸化ストレス経路に関与する酵素、受容体、その他のタンパク質と相互作用します。

関与する経路: アスケンドサイドDは、炎症と免疫応答において重要な役割を果たす核因子κB(NF-κB)経路などの経路を調節します.

類似化合物との比較

類似化合物

アスケンドサイドK: Astragalus taschkendicusから得られる別のトリテルペン配糖体で、構造は似ていますが糖部分が異なります.

アスケンドサイドH: シクロオルビゲニンCのビスデスモサイドで、グリコシル化パターンが異なります.

シクロオルビコサイドD: 加水分解によって得られるアスケンドサイドDのプロゲニンです.

独自性

アスケンドサイドDは、特定のグリコシル化パターンと複数のヒドロキシル基の存在により、独特の生物活性と化学的特性を持つことが特徴です .

特性

分子式 |

C45H74O16 |

|---|---|

分子量 |

871.1 g/mol |

IUPAC名 |

2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C45H74O16/c1-39(2)27(59-38-33(21(46)10-15-55-38)60-37-32(53)30(51)24(49)19-57-37)9-12-45-20-44(45)14-13-41(5)34(43(7)11-8-28(61-43)40(3,4)54)22(47)17-42(41,6)26(44)16-25(35(39)45)58-36-31(52)29(50)23(48)18-56-36/h21-38,46-54H,8-20H2,1-7H3 |

InChIキー |

BEDCTRKYVPEQRM-UHFFFAOYSA-N |

正規SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(CO7)O)O)O)OC8C(C(CCO8)O)OC9C(C(C(CO9)O)O)O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

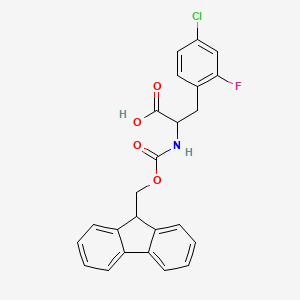

![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)

![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)

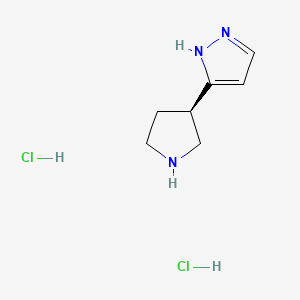

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)

![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)